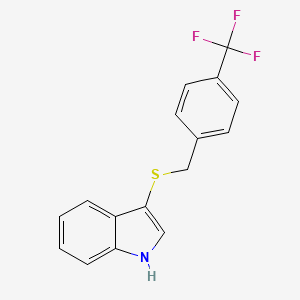

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

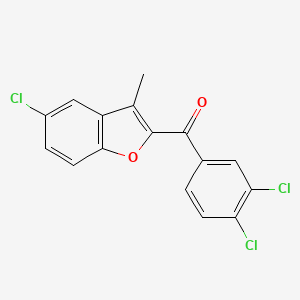

The compound “3-((4-(trifluoromethyl)benzyl)thio)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a trifluoromethyl group attached to a benzyl group, which is then attached to the indole via a sulfur atom .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride . Another method involves the trifluoromethylthiolation of thiols to the corresponding trifluoromethyl disulfides .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic ring structure of the indole group, with the benzyl group attached via a sulfur atom. The benzyl group would also have a trifluoromethyl group attached .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl group could potentially be replaced with other groups in a substitution reaction . The compound could also potentially participate in coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the trifluoromethyl group, the benzyl group, and the indole group. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their biological activity .Applications De Recherche Scientifique

Spectroelectrochemical Properties

The compound has been studied for its spectroelectrochemical properties in the context of phthalocyanines . These studies are crucial for understanding the redox behavior of compounds which can be applied in various electrochemical technologies. The ability to control electron transfer properties makes this compound a candidate for developing new materials with specific electrochemical characteristics.

Antifungal Applications

Research has indicated that derivatives of the compound exhibit antifungal properties . This is particularly significant in the development of new antifungal agents that can be used in agriculture to protect crops from fungal pathogens, as well as in medicine for treating fungal infections.

Chemical Sensors

The compound’s derivatives have potential applications in the development of chemical sensors . These sensors can be used for detecting specific chemicals or environmental conditions, which is essential in industrial processes, environmental monitoring, and healthcare diagnostics.

Photodynamic Therapy

Compounds with similar structures have been applied in photodynamic therapy , a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens when exposed to light.

Solar Energy Conversion

The compound’s derivatives are being explored for their use in solar energy conversion systems . This research is part of the broader effort to develop more efficient materials for capturing and converting solar energy into usable power.

Liquid Crystal Technology

While direct applications in liquid crystal technology are not explicitly documented for this compound, related structures have been used to enhance the performance of liquid crystals . This suggests potential research avenues for “3-((4-(trifluoromethyl)benzyl)thio)-1H-indole” in this field, given its structural properties.

Propriétés

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NS/c17-16(18,19)12-7-5-11(6-8-12)10-21-15-9-20-14-4-2-1-3-13(14)15/h1-9,20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUJEODLTXUIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

![4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2976311.png)

![1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2976313.png)

![1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2976315.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)